molecular formula C8H11N3O3 B15211287 5-Amino-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 68723-22-8

5-Amino-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15211287
CAS No.: 68723-22-8
M. Wt: 197.19 g/mol
InChI Key: XKPFILOAUMFHLD-UHFFFAOYSA-N
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Description

5-Amino-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tetrahydrofuran derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully monitored to maintain the desired product specifications and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Amino-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(tetrahydrofuran-2-yl)pyrimidine-2,4-dione: Lacks the 1H,3H designation, indicating a different tautomeric form.

    5-Amino-1-(tetrahydrofuran-2-yl)pyrimidine-4(1H,3H)-dione: Similar structure but with different substitution patterns.

Uniqueness

5-Amino-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both an amino group and a tetrahydrofuran moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

68723-22-8

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

5-amino-1-(oxolan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H11N3O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3,9H2,(H,10,12,13)

InChI Key

XKPFILOAUMFHLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)N

Origin of Product

United States

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